

# X-ray crystallography of 2-bromo-1-(4-fluorophenyl)ethanone derivatives

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## Compound of Interest

Compound Name: 2'-Bromo-2-(4-fluorophenyl)acetophenone

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A comparative analysis of the crystallographic data of 2-bromo-1-(4-fluorophenyl)ethanone derivatives reveals key structural insights valuable for researchers, scientists, and drug development professionals. While a crystal structure for 2-bromo-1-(4-fluorophenyl)ethanone itself is not readily available in the searched literature, analysis of closely related derivatives provides a strong foundation for understanding its structural properties. This guide compares the crystallographic data of three such derivatives and presents alternative analytical data for the parent compound.

## Comparison of Crystallographic Data

The solid-state structures of 2-bromo-1-(4-hydroxyphenyl)ethanone, 2'-amino-5'-bromoacetophenone, and 2-bromo-1-phenylethanone have been determined by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in Table 1. The variation in substituents on the phenyl ring leads to different crystal systems and unit cell dimensions, highlighting the impact of intermolecular interactions on the crystal packing.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	Volume (Å <sup>3</sup> )	Z
2-bromo-1-(4-fluorophenyl)ethanone	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	8.6495(15)	15.052(3)	14.3562(19)	90	123.224(7)	90	1563.5(5)	8
2'-amino-5-bromoacetophenone	C <sub>8</sub> H <sub>8</sub> BrNO	Orthorhombic	Pna2 <sub>1</sub>	21.9206(6)	7.3583(2)	5.0596(2)	90	90	90	816.11(4)	4
2-bromo-1-phenylethanone	C <sub>8</sub> H <sub>7</sub> BrO	Orthorhombic	Pna2 <sub>1</sub>	4.1459(2)	9.6731(5)	18.8178(9)	90	90	90	754.66(6)	4

Table 1: Comparison of Crystallographic Data for 2-bromo-1-(4-fluorophenyl)ethanone Derivatives.[1][2][3]

## Alternative Analytical Data for 2-bromo-1-(4-fluorophenyl)ethanone

In the absence of single-crystal X-ray diffraction data for the title compound, other analytical techniques provide valuable structural information. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for confirming the molecular structure.

Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 8.05-8.02 (m, 2H), 7.18 (t, $J$ = 8.6 Hz, 2H), 4.43 (s, 2H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 189.8, 166.0 (d, $J$ = 254.0 Hz), 131.7 (d, $J$ = 9.6 Hz), 130.3 (d, $J$ = 3.0 Hz), 116.1 (d, $J$ = 21.6 Hz), 30.5
IR (Melt)	The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule. The exact peak values can be found in publicly available spectral databases. <a href="#">[4]</a> <a href="#">[5]</a>

Table 2: Spectroscopic Data for 2-bromo-1-(4-fluorophenyl)ethanone.[\[6\]](#)

## Experimental Protocols

### Single-Crystal X-ray Diffraction

The following is a general experimental protocol for single-crystal X-ray diffraction of organic compounds, based on common practices reported in the literature.[\[7\]](#)[\[8\]](#)

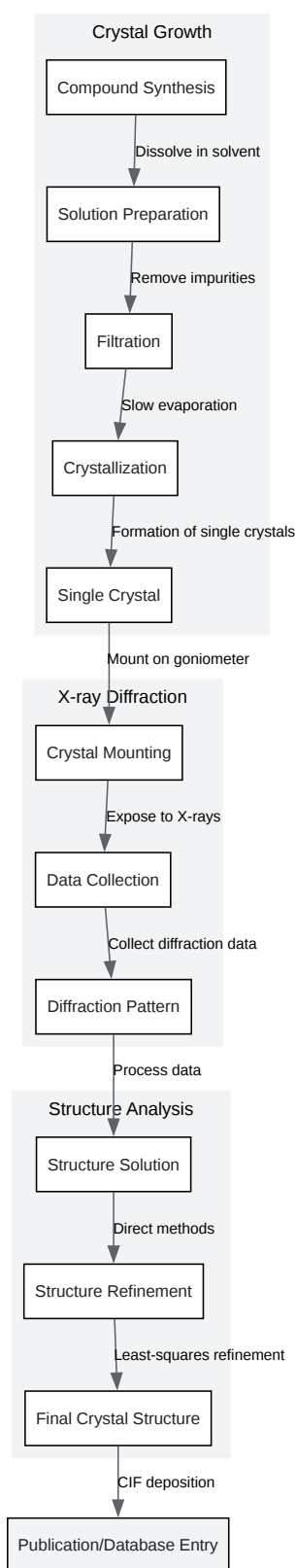
- **Crystal Growth:** Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, or by vapor diffusion.[\[9\]](#) The choice of solvent is critical and is often determined empirically.
- **Data Collection:** A suitable single crystal is mounted on a goniometer. The data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g.,  $\text{Mo K}\alpha$

radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector.<sup>[10]</sup> The crystal is maintained at a constant temperature (e.g., 293 K or 100 K) during data collection.

- **Structure Solution and Refinement:** The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.



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Caption: Experimental workflow for single-crystal X-ray crystallography.

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